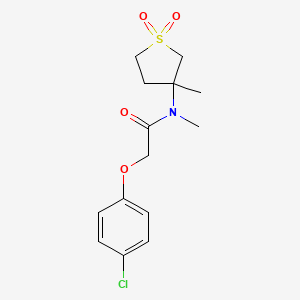
2-(4-chlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C14H18ClNO4S and its molecular weight is 331.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-chlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 303.79 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes . It has been studied for its potential as a CCR5 receptor modulator , which is significant in the context of HIV treatment. The CCR5 receptor plays a crucial role in the entry of HIV into host cells, making it a target for therapeutic intervention.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that it may inhibit HIV replication by blocking the CCR5 receptor.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, possibly through modulation of cytokine release.
- Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- CCR5 Modulation Study :
- Anti-inflammatory Research :
- Antimicrobial Testing :
科学研究应用
Medicinal Chemistry
Research has indicated that compounds similar to 2-(4-chlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide exhibit significant therapeutic potential in various disease models:
- Cancer Treatment : Studies have highlighted its role as an inhibitor of the ATF4 pathway, which is implicated in several cancers. The compound shows promise in targeting cancer cell survival mechanisms under stress conditions, making it a candidate for further development in oncology treatments .
- Neurodegenerative Diseases : The compound may play a role in treating conditions such as Alzheimer's disease and Parkinson's disease by modulating the unfolded protein response (UPR), which is activated during neurodegenerative processes .
The biological activity of this compound has been assessed through various in vitro and in vivo studies:
- Antimicrobial Properties : Initial studies suggest that derivatives of this compound exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential use in treating infections .
- Cytotoxicity : Research shows selective cytotoxic effects against human cancer cell lines, suggesting its potential as an anticancer agent while sparing normal cells .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, which is relevant for treating neurodegenerative diseases characterized by cholinergic dysfunction .
Case Study 1: Cancer Cell Line Studies
In a study evaluating the cytotoxic effects of related compounds on various cancer cell lines, it was found that compounds with structural similarities to this compound exhibited IC50 values indicating effective growth inhibition at low concentrations. This suggests a promising avenue for developing targeted cancer therapies.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of compounds similar to this acetamide. The results demonstrated that these compounds could reduce neuroinflammation and promote neuronal survival in models of oxidative stress, highlighting their potential application in treating neurodegenerative disorders.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-14(7-8-21(18,19)10-14)16(2)13(17)9-20-12-5-3-11(15)4-6-12/h3-6H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNOTCWKYDDDHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)C(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51087295 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














